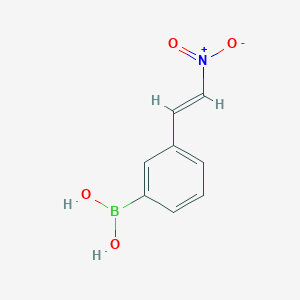

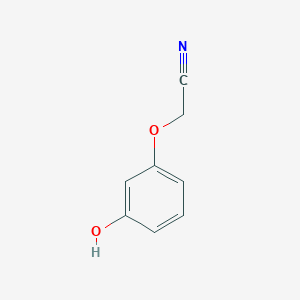

(E)-(3-(2-硝基乙烯基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenylboronic acids and derivatives, including compounds similar to (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which allows for the formation of C-B bonds. These methods are characterized by their versatility and high efficiency, enabling the introduction of various functional groups into the phenylboronic acid structure (Roscales & Csákÿ, 2018).

Molecular Structure Analysis

The molecular structure of phenylboronic acids, including (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, features a boronic acid group attached to a phenyl ring, which can be further modified with substituents like nitrovinyl groups. These modifications influence the molecular conformation and electronic properties of the compound. Structural studies often reveal how substituents affect the molecule's reactivity and binding characteristics with diols (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, notably in the formation of boronate esters through the interaction with diols under physiological conditions. This reversible reaction is fundamental for the application of phenylboronic acids in sensing and recognition mechanisms. The presence of electron-withdrawing or -donating groups, such as a nitro group, significantly affects the Lewis acidity of the boronic acid, modifying its binding affinity towards diols (Jian et al., 2021).

Physical Properties Analysis

The physical properties of phenylboronic acids, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The introduction of nitrovinyl groups can alter these properties, affecting the compound's stability and solubility. Studies on similar compounds have shown that modifications in the phenyl ring can lead to significant changes in these physical properties, influencing their practical applications (Ziessel et al., 2006).

Chemical Properties Analysis

The chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, such as acidity, reactivity towards nucleophiles, and ability to undergo oxidation or reduction, are significantly influenced by the presence of the nitrovinyl group. This group can enhance the electron-withdrawing capacity of the compound, affecting its reactivity and interaction with other molecules. The acidity of boronic acids is a crucial parameter for their reactivity and is affected by substituents on the phenyl ring (Bektenova, 2010).

科学研究应用

纳米技术中的光调制

(E)-(3-(2-硝基乙烯基)苯基)硼酸及相关苯基硼酸已被用于光调制碳纳米管。这些化合物在糖类识别和将亲水聚合物骨架锚定到疏水石墨烯或碳纳米管表面中起着至关重要的作用。在单壁碳纳米管(SWNTs)的背景下,苯基硼酸可以影响SWNT的光致发光量子产率,并对糖类结合产生响应 (Mu et al., 2012)。

生物共轭技术

该化合物已被研究用于生物共轭技术中,其中它与其他硼酸官能团一起使用。这种双重应用通过镍和铜催化的顺序交叉偶联促进了多功能探针和复杂生物共轭物的生成 (Miller et al., 2021)。

荧光探测和传感

(E)-(3-(2-硝基乙烯基)苯基)硼酸以及其他衍生物已被用于发展荧光探针。这些探针在感知生物活性物质方面具有应用,并在疾病预防、诊断和治疗中起着关键作用。它们的荧光特性取决于结构,并在检测碳水化合物和其他生物活性物质中具有重要意义 (Huang et al., 2012)。

食品工业应用

在食品工业中,这种化合物的硼酸衍生物已被用于特定减少果汁等食品基质中的果糖。它们与二醇结构形成酯的能力允许对这些基质中的糖的选择性结合和修饰,展示了它们在食品加工和质量控制中的潜在用途 (Pietsch & Richter, 2016)。

有机化学中的催化作用

硼酸,包括(E)-(3-(2-硝基乙烯基)苯基)硼酸,在各种有机反应中是多功能分子。它们在反应中充当催化剂,例如氢氧胺酸对醌亚胺酮的氮杂Michael加成,说明了它们在合成复杂有机化合物中的作用 (Hashimoto et al., 2015)。

安全和危害

未来方向

Boronic acids are being increasingly used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their unique properties and versatility make them promising candidates for future research and development.

属性

IUPAC Name |

[3-[(E)-2-nitroethenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJYMBZMJTILK-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)